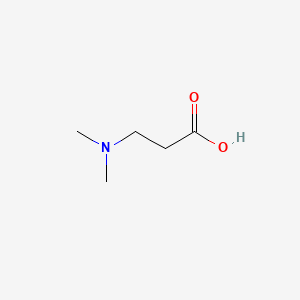

3-(Dimethylamino)propanoic acid

Description

Properties

IUPAC Name |

3-(dimethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6(2)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOXSQYGVIXBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286407 | |

| Record name | 3-(dimethylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6300-04-5 | |

| Record name | 3-(Dimethylamino)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6300-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 73153 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6300-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6300-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(dimethylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Structural and Conformational Analysis of 3-(Dimethylamino)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational analysis of 3-(dimethylamino)propanoic acid, also known as N,N-dimethyl-β-alanine. The document outlines theoretical structural data, experimental protocols for conformational analysis, and computational workflows relevant to drug development and molecular research.

Molecular Structure and Properties

This compound is a β-amino acid with a tertiary amino group. Its structure allows for a degree of conformational flexibility around the Cα-Cβ and Cβ-N single bonds, which is of significant interest in the design of peptidomimetics and other bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H11NO2 | PubChem |

| Molecular Weight | 117.15 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 6300-04-5 | PubChem |

| pKa (predicted) | 3.9 (acid), 9.8 (base) | ChemAxon |

Theoretical Structural Data

In the absence of a publicly available crystal structure for this compound, the following tables present optimized geometric parameters derived from computational modeling. These values were obtained through geometry optimization using a standard computational chemistry software package at the B3LYP/6-31G(d) level of theory, a common method for small molecule calculations. This data provides a foundational model for understanding the molecule's structural characteristics.

Disclaimer: The following data is based on computational predictions and has not been validated by experimental X-ray crystallographic data.

Table 2: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C1-O1 (carbonyl) | 1.21 |

| C1-O2 (hydroxyl) | 1.35 |

| C1-C2 | 1.52 |

| C2-C3 | 1.54 |

| C3-N | 1.47 |

| N-C4 (methyl) | 1.46 |

| N-C5 (methyl) | 1.46 |

Table 3: Predicted Bond Angles for this compound

| Atoms | Predicted Angle (°) |

| O1-C1-O2 | 124.5 |

| O1-C1-C2 | 125.0 |

| O2-C1-C2 | 110.5 |

| C1-C2-C3 | 112.0 |

| C2-C3-N | 113.5 |

| C3-N-C4 | 110.0 |

| C3-N-C5 | 110.0 |

| C4-N-C5 | 108.5 |

Table 4: Key Predicted Torsional (Dihedral) Angles for this compound Conformers

| Torsional Angle | Gauche Conformer (°) | Anti Conformer (°) |

| O2-C1-C2-C3 | -65.0 | 178.0 |

| C1-C2-C3-N | 60.0 | 180.0 |

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the C2-C3 and C3-N bonds. The relationship between the carboxyl and dimethylamino groups can be described by gauche and anti (or trans) conformations. Studies on analogous molecules, such as 3-(dimethylazinoyl)propanoic acid, suggest that in protic solvents, there is likely a statistical mixture of conformers, while in aprotic solvents, an intramolecularly hydrogen-bonded gauche conformation may be favored.

Experimental Protocols for Structural and Conformational Analysis

NMR spectroscopy is a powerful technique for determining the solution-state conformation of small molecules.

Protocol for Conformational Analysis by NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum to identify all proton resonances.

-

Acquire a two-dimensional (2D) Correlation Spectroscopy (COSY) spectrum to establish proton-proton scalar couplings within the C2-C3 fragment.

-

Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations between protons. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between protons, providing crucial distance constraints for conformational modeling.

-

-

Data Analysis:

-

Measure the vicinal proton-proton coupling constants (³JHH) for the H2-H3 protons from the 1D or 2D spectra.

-

Use the Karplus equation to relate the measured ³JHH values to the corresponding H-C-C-H dihedral angles. This allows for the determination of the relative populations of different rotamers.

-

Analyze NOESY/ROESY spectra to identify key spatial proximities. For example, a strong NOE between a methyl proton and a C2 proton would suggest a gauche conformation.

-

X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and torsional angles.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystallization: Grow single crystals of this compound or its hydrochloride salt. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem to generate an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the atomic coordinates and thermal parameters against the experimental data until the model converges and provides a good fit to the data.

-

Computational Chemistry Workflow

Computational methods are invaluable for exploring the conformational landscape and predicting the relative stabilities of different conformers.

Protocol for Computational Conformational Analysis:

-

Structure Building: Construct a 3D model of this compound using molecular modeling software.

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify low-energy conformers. This involves rotating the key dihedral angles (C1-C2-C3-N and O2-C1-C2-C3) and minimizing the energy of each generated structure.

-

Common search methods include molecular mechanics-based Monte Carlo or systematic searches.

-

-

Geometry Optimization and Energy Calculation:

-

Take the low-energy conformers from the initial search and perform higher-level geometry optimizations using quantum mechanical methods (e.g., Density Functional Theory - DFT).

-

Calculate the relative energies of the optimized conformers to determine their populations according to the Boltzmann distribution.

-

-

Property Calculation:

-

For the optimized conformers, calculate properties that can be compared with experimental data, such as NMR chemical shifts and coupling constants.

-

Conclusion

An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-beta-alanine, a derivative of the naturally occurring beta-amino acid β-alanine, is a compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a tertiary amine and a carboxylic acid functional group, imparts specific physicochemical characteristics that influence its behavior in biological and chemical systems. This technical guide provides a comprehensive overview of the core physicochemical properties of N,N-dimethyl-beta-alanine, detailed experimental protocols for their determination, and graphical representations of relevant experimental workflows.

Physicochemical Properties

A summary of the known and computed physicochemical properties of N,N-dimethyl-beta-alanine is presented below. It is important to note that while computed values are available, experimentally determined data for some properties are not readily found in the public domain. For comparative purposes, experimental data for the parent compound, β-alanine, are also included.

Table 1: Physicochemical Properties of N,N-dimethyl-beta-alanine

| Property | N,N-dimethyl-beta-alanine (C5H11NO2) | Data Type | Source |

| Molecular Weight | 117.15 g/mol | Computed | PubChem |

| Melting Point | Not available | Experimental | - |

| Boiling Point | Not available | Experimental | - |

| pKa (Carboxyl) | Not available | Experimental | - |

| pKa (Amino) | Not available | Experimental | - |

| Water Solubility | Not available | Experimental | - |

| logP | -2.5 | Computed (XLogP3) | PubChem |

Table 2: Physicochemical Properties of β-Alanine (for comparison)

| Property | β-Alanine (C3H7NO2) | Data Type | Source |

| Molecular Weight | 89.09 g/mol | - | Wikipedia |

| Melting Point | 207 °C (decomposes) | Experimental | Wikipedia[1] |

| Boiling Point | Decomposes | Experimental | - |

| pKa (Carboxyl) | 3.55 (in H2O) | Experimental | Wikipedia[1] |

| pKa (Amino) | 10.24 (in H2O) | Experimental | Wikipedia[1] |

| Water Solubility | 54.5 g/100 mL | Experimental | Wikipedia[1] |

| logP | -3.05 | Experimental | PubChem[2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generally applicable to amino acids and can be adapted for N,N-dimethyl-beta-alanine.

Determination of Melting Point by Capillary Method

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Materials:

-

N,N-dimethyl-beta-alanine sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline N,N-dimethyl-beta-alanine is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The melting point apparatus is calibrated using a standard with a known melting point.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid phase has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the carboxylic acid and the conjugate acid of the amino group.

Materials:

-

N,N-dimethyl-beta-alanine sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: A precisely weighed amount of N,N-dimethyl-beta-alanine is dissolved in a known volume of deionized water.

-

Titration Setup: The beaker containing the amino acid solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.

-

Acidic Titration (for pKa of the carboxyl group): The solution is first acidified with a known excess of standardized HCl. The solution is then titrated with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

-

Basic Titration (for pKa of the amino group): The titration with NaOH is continued past the isoelectric point.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve). The first pKa (pKa1) corresponds to the dissociation of the carboxylic acid, and the second pKa (pKa2) corresponds to the dissociation of the protonated amino group.

Experimental Workflows

Synthesis of N,N-dimethyl-beta-alanine

The following diagram illustrates a potential synthetic route for N,N-dimethyl-beta-alanine, adapted from known methods for synthesizing related beta-amino acids.

Caption: A generalized workflow for the synthesis of N,N-dimethyl-beta-alanine.

Analytical Workflow for N,N-dimethyl-beta-alanine using HPLC

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis and quantification of amino acids. The following diagram outlines a typical analytical workflow.

Caption: A standard workflow for the analysis of N,N-dimethyl-beta-alanine by HPLC.

References

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)propanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(Dimethylamino)propanoic acid hydrochloride, a key intermediate in various chemical and pharmaceutical applications. The following sections detail the core synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Executive Summary

This compound hydrochloride, also known as N,N-Dimethyl-β-alanine hydrochloride, can be synthesized through several viable routes. This guide focuses on three principal pathways, each utilizing different starting materials:

-

Michael Addition of Dimethylamine (B145610) to Acrylic Acid: A direct and atom-economical approach.

-

Nucleophilic Substitution of 3-Chloropropionic Acid with Dimethylamine: A classic method for amine synthesis.

-

Exhaustive Methylation of β-Alanine: A route starting from a readily available amino acid.

Each pathway presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and yield. The selection of a specific pathway will depend on factors such as cost, scale, and available laboratory equipment.

Synthesis Pathways and Experimental Protocols

This section provides a detailed examination of the three core synthesis pathways. Quantitative data is summarized in Table 1 for easy comparison of yields and reaction conditions.

Pathway 1: Michael Addition of Dimethylamine to Acrylic Acid

This pathway involves the conjugate addition of dimethylamine to the α,β-unsaturated carbonyl system of acrylic acid. The reaction is typically carried out in a suitable solvent and may or may not require a catalyst. The initial product is the free base, this compound, which is subsequently converted to its hydrochloride salt.

Experimental Protocol:

-

Reaction Setup: A solution of acrylic acid (1.0 eq) in a suitable solvent such as methanol (B129727) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Dimethylamine: An aqueous solution of dimethylamine (e.g., 40 wt. % in H₂O, 1.1 eq) is added dropwise to the acrylic acid solution at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation of the Free Base: Upon completion, the solvent and excess dimethylamine are removed under reduced pressure to yield crude this compound.

-

Formation of the Hydrochloride Salt: The crude free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol), and a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) is added dropwise with stirring until the solution is acidic.

-

Purification: The precipitated this compound hydrochloride is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Diagram of the Michael Addition Pathway:

Caption: Michael addition of dimethylamine to acrylic acid.

Pathway 2: Nucleophilic Substitution of 3-Chloropropionic Acid with Dimethylamine

This method involves the displacement of the chloride ion from 3-chloropropionic acid by dimethylamine. The reaction is a standard SN2 type nucleophilic substitution.

Experimental Protocol:

-

Reaction Setup: 3-Chloropropionic acid (1.0 eq) is dissolved in a suitable solvent, such as ethanol (B145695) or water, in a pressure-resistant reaction vessel.

-

Addition of Dimethylamine: An excess of an aqueous solution of dimethylamine (e.g., 40 wt. % in H₂O, 2.0-3.0 eq) is added to the vessel. The excess dimethylamine acts as both the nucleophile and the base to neutralize the resulting hydrochloric acid.

-

Reaction Conditions: The reaction vessel is sealed and heated to a temperature between 80-100 °C for several hours. The reaction progress can be monitored by analyzing aliquots.

-

Work-up and Isolation of the Free Base: After cooling, the excess dimethylamine and solvent are removed under reduced pressure. The resulting residue is a mixture of this compound and dimethylamine hydrochloride. The free base can be isolated by adjusting the pH and extracting with an organic solvent.

-

Formation of the Hydrochloride Salt: The isolated free base is dissolved in a suitable solvent, and hydrochloric acid is added as described in Pathway 1.

-

Purification: The product is purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Diagram of the Nucleophilic Substitution Pathway:

Caption: Nucleophilic substitution of 3-chloropropionic acid.

Pathway 3: Exhaustive Methylation of β-Alanine

This pathway starts with the commercially available amino acid β-alanine and introduces two methyl groups onto the nitrogen atom. This is typically achieved using a methylating agent in the presence of a base.

Experimental Protocol:

-

Reaction Setup: β-Alanine (1.0 eq) is suspended in a suitable solvent, such as methanol, in a round-bottom flask.

-

Addition of Reagents: A base, such as potassium carbonate or sodium hydroxide (B78521) (at least 2.0 eq), is added to the suspension. A methylating agent, typically methyl iodide (excess, >2.0 eq), is then added portion-wise or dropwise.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating for an extended period until the reaction is complete, as determined by TLC or other analytical methods.

-

Work-up and Isolation of the Free Base: The inorganic salts are removed by filtration. The solvent and excess methyl iodide are removed from the filtrate by rotary evaporation. The crude product is then taken up in water and the pH is adjusted to the isoelectric point to precipitate the free base, which can be isolated by filtration or extraction.

-

Formation of the Hydrochloride Salt: The purified this compound is converted to its hydrochloride salt as described in the previous pathways.

-

Purification: The final product is purified by recrystallization.

Diagram of the Exhaustive Methylation Pathway:

Caption: Exhaustive methylation of β-alanine.

Quantitative Data Summary

| Pathway | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Purity (%) |

| Michael Addition | Acrylic Acid, Dimethylamine | Methanol (solvent) | 2 - 6 hours | Room Temperature | 85 - 95 | >98 |

| Nucleophilic Substitution | 3-Chloropropionic Acid, Dimethylamine | Ethanol/Water (solvent) | 4 - 12 hours | 80 - 100 °C | 70 - 85 | >97 |

| Exhaustive Methylation | β-Alanine, Methyl Iodide | Potassium Carbonate, Methanol | 12 - 24 hours | Room Temperature - 40 °C | 60 - 75 | >98 |

Table 1: Comparison of Synthesis Pathways for this compound Hydrochloride. (Note: Yields and purities are approximate and can vary based on specific reaction conditions and purification methods.)

Conclusion

This technical guide has outlined three primary and effective synthesis pathways for this compound hydrochloride. The Michael addition of dimethylamine to acrylic acid generally offers the highest yield and proceeds under the mildest conditions. The nucleophilic substitution route provides a reliable alternative, though it may require elevated temperatures and pressure. The exhaustive methylation of β-alanine is a viable option, particularly if β-alanine is a more readily available or cost-effective starting material. The choice of the optimal synthesis route will be dictated by the specific requirements of the research or development project, including scale, cost, and available resources. Each described protocol provides a solid foundation for the laboratory-scale synthesis of this important chemical intermediate.

An In-depth Technical Guide to 3-(Dimethylamino)propanoic Acid: A Comparative Analysis of the Free Acid and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(dimethylamino)propanoic acid, also known as N,N-dimethyl-beta-alanine, and its hydrochloride salt. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of the two forms, including their physicochemical properties, synthesis, and analytical characterization. While these compounds are primarily utilized as building blocks in chemical synthesis, this guide also explores the broader biological context of their parent molecule, β-alanine, due to the limited specific biological data available for the N,N-dimethylated forms.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The free acid (CAS 6300-04-5) and its hydrochloride salt (CAS 14788-12-6) exhibit distinct characteristics, which are summarized in the tables below for ease of comparison.

Table 1: General and Physicochemical Properties

| Property | This compound (CAS 6300-04-5) | This compound hydrochloride (CAS 14788-12-6) |

| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₂ClNO₂ |

| Molecular Weight | 117.15 g/mol [1] | 153.61 g/mol [2] |

| Appearance | Solid | White to off-white solid |

| Melting Point | 143-144 °C | 186-191 °C[3] |

| Boiling Point | 140-142 °C at 0.15 Torr | 192.6 °C at 760 mmHg[] |

| Solubility | Data not widely available | Soluble in water |

| pKa | Not available | Not available |

Table 2: Safety Information

| Hazard Statement | This compound (CAS 6300-04-5) | This compound hydrochloride (CAS 14788-12-6) |

| GHS Pictogram | GHS07 (Harmful)[5] | GHS07 (Harmful) |

| Signal Word | Warning[5] | Warning |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5] | H319: Causes serious eye irritation |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | P305+P351+P338 |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these compounds in a laboratory setting. The following sections outline potential synthesis and analytical methodologies.

Synthesis Protocols

2.1.1. Synthesis of this compound (CAS 6300-04-5)

A common method for the synthesis of β-amino acids is the Michael addition of an amine to an α,β-unsaturated carboxylic acid or ester. A plausible synthetic route for this compound involves the reaction of acrylic acid with dimethylamine (B145610).

Experimental Workflow: Synthesis of this compound

Caption: Synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acrylic acid in a suitable solvent (e.g., water or a polar aprotic solvent).

-

Addition of Amine: Slowly add an aqueous solution of dimethylamine to the acrylic acid solution at room temperature with vigorous stirring. The reaction is typically exothermic, and cooling may be required to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique until the starting materials are consumed.

-

Work-up: Upon completion, carefully acidify the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

2.1.2. Synthesis of this compound hydrochloride (CAS 14788-12-6)

The hydrochloride salt can be readily prepared from the free acid by treatment with hydrochloric acid.

Experimental Workflow: Synthesis of the Hydrochloride Salt

Caption: Synthesis of the hydrochloride salt.

Detailed Methodology:

-

Dissolution: Dissolve this compound in a minimal amount of a suitable organic solvent, such as ethanol or methanol.

-

Acidification: To the stirred solution, add a stoichiometric amount of hydrochloric acid (either as a solution in a solvent like diethyl ether or as concentrated aqueous HCl) dropwise.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum to obtain the pure hydrochloride salt.

Analytical Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: For this compound, one would expect to see a singlet for the two methyl groups on the nitrogen, and two triplets for the two methylene (B1212753) groups of the propanoic acid backbone. The acidic proton of the carboxylic acid may be a broad singlet, or may exchange with solvent protons. For the hydrochloride salt, the protonation of the amine will cause a downfield shift of the adjacent methylene protons and the methyl protons.

-

¹³C NMR: The spectrum of the free acid would show signals for the two equivalent methyl carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid. The hydrochloride salt would exhibit similar signals, with potential shifts due to the protonation of the amine.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of these compounds. As they lack a strong chromophore, derivatization is often necessary for UV detection. A common derivatizing agent for amino acids is o-phthalaldehyde (B127526) (OPA).[6][7][8][9]

Experimental Workflow: HPLC Analysis with OPA Derivatization

Caption: HPLC analysis with OPA derivatization.

Detailed Methodology:

-

Sample Preparation: Prepare a standard solution of the compound in a suitable buffer (e.g., borate (B1201080) buffer, pH ~9.5).

-

Derivatization: Mix the sample solution with the OPA reagent (o-phthalaldehyde and a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid, in borate buffer). The reaction is typically rapid and occurs at room temperature.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical.

-

Detection: The OPA-derivatized amino acid can be detected by UV absorbance (typically around 340 nm) or fluorescence (excitation ~340 nm, emission ~450 nm).

-

-

Data Analysis: Quantify the compound by comparing its peak area to that of a standard curve prepared with known concentrations of the derivatized amino acid.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific studies detailing the biological activities or involvement in signaling pathways of this compound and its hydrochloride salt. Their primary role in the scientific literature is that of a chemical intermediate.

However, it is pertinent to consider the biological context of the parent molecule, β-alanine. β-Alanine is a non-proteinogenic amino acid that serves as a precursor to the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in muscle and brain tissue. Carnosine has several physiological roles, including acting as an intracellular pH buffer, an antioxidant, and a scavenger of reactive oxygen species.

Logical Relationship: β-Alanine and Carnosine Synthesis

Caption: Carnosine synthesis from β-alanine.

The N,N-dimethylation of β-alanine would likely alter its ability to be a substrate for carnosine synthase, potentially making it an inhibitor or a compound with a different metabolic fate. Further research is required to elucidate the specific biological roles, if any, of this compound. Given the structural similarity to other neurologically active compounds, its potential effects on neurotransmitter systems could be an area for future investigation. For instance, the related compound β-N-methylamino-L-alanine (BMAA) is a known neurotoxin that can act as an agonist for NMDA and mGluR5 receptors and induce oxidative stress.[10]

Applications in Research and Development

The primary application of this compound and its hydrochloride salt is as a versatile building block in organic synthesis. The presence of both a carboxylic acid and a tertiary amine functional group allows for a wide range of chemical modifications.

-

Pharmaceutical Synthesis: These compounds can be used as scaffolds or intermediates in the synthesis of more complex molecules with potential therapeutic applications. The dimethylamino group can influence the pharmacokinetic properties of a drug, such as its solubility, lipophilicity, and ability to cross cell membranes.

-

Materials Science: The functional groups present in these molecules make them suitable for incorporation into polymers and other materials, potentially imparting specific properties such as charge, hydrophilicity, or reactivity.

Conclusion

This compound and its hydrochloride salt are valuable chemical reagents with distinct physicochemical properties. While their primary utility lies in synthetic chemistry, the biological context of their parent molecule, β-alanine, suggests potential for interesting, yet unexplored, biological activities. This guide provides a foundational understanding of these compounds, summarizing key data and outlining essential experimental protocols to facilitate their use in research and development. Further investigation is warranted to fully characterize their biological profiles and unlock their potential in areas such as drug discovery and materials science.

References

- 1. This compound | C5H11NO2 | CID 239828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | C5H12ClNO2 | CID 11586327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Dimethylamino)propionic acid 97 14788-12-6 [sigmaaldrich.com]

- 5. 3-(N,N-Dimethylamino)propionic acid - High purity | EN [georganics.sk]

- 6. jasco-global.com [jasco-global.com]

- 7. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. jascoinc.com [jascoinc.com]

- 10. Beta-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Dimethylamino)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(dimethylamino)propanoic acid and its common salt form, this compound hydrochloride. Due to the limited availability of public spectroscopic data for the free acid, this document primarily focuses on the hydrochloride salt and presents data for a closely related analog where direct data is unavailable. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Spectroscopic Data Summary

While comprehensive, publicly accessible spectroscopic data for this compound is scarce, this section summarizes the expected and, where available, reported data. It is important to note that much of the available information pertains to the hydrochloride salt, which is the more common commercial form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound hydrochloride.

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₂-N | ~2.9 | Singlet | 6H |

| N-CH₂ | ~3.3 | Triplet | 2H |

| CH₂-COOH | ~2.8 | Triplet | 2H |

| COOH | >10 | Broad Singlet | 1H |

Note: Predicted values. The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrochloride

| Carbon | Chemical Shift (ppm) |

| (CH₃)₂-N | ~43 |

| N-CH₂ | ~52 |

| CH₂-COOH | ~30 |

| C=O | ~175 |

Note: Predicted values. The exact chemical shifts can vary depending on the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the expected characteristic IR absorption bands for this compound hydrochloride.

Table 3: Infrared (IR) Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad |

| C-H stretch (Aliphatic) | 3000-2850 | Medium-Strong |

| C=O stretch (Carboxylic Acid) | 1730-1700 | Strong |

| N-H stretch (Ammonium salt) | 2700-2250 | Broad, Medium |

| C-N stretch | 1250-1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| Ion | [M+H]⁺ | [M] |

| Calculated Exact Mass | 118.0868 | 117.0790 |

| Molecular Weight | 118.15 | 117.15 |

Note: [M+H]⁺ refers to the protonated molecule, which is commonly observed in techniques like Electrospray Ionization (ESI).

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, the following are general methodologies that are applicable for the analysis of this and similar small organic molecules.

NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound hydrochloride is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. Tetramethylsilane (TMS) or the residual solvent peak is used as an internal standard for chemical shift referencing.

-

Instrumentation : A standard NMR spectrometer with a field strength of 300 MHz or higher is typically used.

-

¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample like this compound hydrochloride, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition : A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Sample Preparation : The sample is dissolved in a suitable solvent, such as a mixture of water and methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range. A small amount of formic acid may be added to promote protonation in positive ion mode ESI.

-

Instrumentation : An Electrospray Ionization (ESI) mass spectrometer is a common choice for this type of polar molecule.

-

Data Acquisition : The prepared sample solution is infused into the ESI source. The mass spectrometer is typically operated in positive ion mode to observe the protonated molecule [M+H]⁺. The data is acquired over a relevant mass range (e.g., m/z 50-500).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

The Biological Role of N,N-dimethyl-beta-alanine as a Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-beta-alanine is a methylated derivative of the non-proteinogenic amino acid beta-alanine. While its broader biological significance across different kingdoms of life remains largely uncharacterized, it plays a crucial and well-documented role as a metabolic intermediate in the biosynthesis of the osmoprotectant β-alanine betaine (B1666868) in certain stress-tolerant plants. This technical guide provides an in-depth overview of the known biological role of N,N-dimethyl-beta-alanine, focusing on its synthesis, the enzymes involved, and its place within a key metabolic pathway for abiotic stress tolerance. The guide also presents quantitative data, detailed experimental protocols, and visual diagrams of the relevant biochemical pathways to support further research and potential applications in agriculture and drug development.

Introduction

N,N-dimethyl-beta-alanine is a tertiary amine and a derivative of beta-alanine. Its biological role appears to be highly specialized, with current scientific literature predominantly identifying it as an intermediate in the synthesis of β-alanine betaine, a compatible solute. Compatible solutes, or osmolytes, are small organic molecules that accumulate in high concentrations within cells to maintain osmotic balance and protect cellular structures from the damaging effects of environmental stressors such as high salinity and drought. The study of N,N-dimethyl-beta-alanine, therefore, is intrinsically linked to the investigation of stress tolerance mechanisms in organisms that synthesize β-alanine betaine.

Biosynthesis of N,N-dimethyl-beta-alanine

The primary and most well-characterized biological role of N,N-dimethyl-beta-alanine is as the penultimate precursor in the synthesis of β-alanine betaine. This pathway has been extensively studied in members of the plant family Plumbaginaceae, which are known for their remarkable tolerance to high-stress environments.[1][2][3]

The synthesis of β-alanine betaine from β-alanine is a three-step N-methylation process, with N,N-dimethyl-beta-alanine being the product of the second methylation step and the substrate for the final methylation.[1][2] The entire sequence is catalyzed by a single, trifunctional S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase.[1][2]

The pathway proceeds as follows:

-

β-alanine → N-methyl-β-alanine

-

N-methyl-β-alanine → N,N-dimethyl-beta-alanine

-

N,N-dimethyl-beta-alanine → β-alanine betaine

This biosynthetic pathway is crucial for the accumulation of β-alanine betaine, which acts as an effective osmoprotectant.[3]

Key Enzyme: Trifunctional β-Alanine N-Methyltransferase

The enzyme responsible for the sequential methylation of β-alanine is a trifunctional N-methyltransferase (NMTase) that utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[1][2] This enzyme has been purified and characterized from the leaves of Limonium latifolium.[1]

Enzyme Characteristics:

-

Trifunctional Activity: The single enzyme catalyzes all three methylation steps, acting on β-alanine, N-methyl-β-alanine, and N,N-dimethyl-beta-alanine.[1]

-

Dimeric Structure: The native enzyme is a dimer composed of two 43-kD subunits.[1]

-

pH Optimum: The enzyme exhibits optimal activity at a pH of 8.0.[4]

-

Inhibition: The NMTase is inhibited by S-adenosyl-L-homocysteine, a product of the methylation reaction.[5] It is also reversibly inhibited by the thiol reagent p-hydroxymercuribenzoic acid.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the enzymatic synthesis of N,N-dimethyl-beta-alanine.

Table 1: Apparent Michaelis-Menten Constants (Km) for the Trifunctional β-Alanine N-Methyltransferase from Limonium latifolium [1]

| Substrate | Apparent Km (mM) |

| β-Alanine | 5.3 |

| N-methyl-β-alanine | 5.7 |

| N,N-dimethyl-beta-alanine | 5.9 |

| S-adenosyl-L-methionine (SAM) | 0.045 |

Note: Substrate inhibition was observed for SAM at concentrations above 200 µM.[1]

Experimental Protocols

Radiometric Assay for N-Methyltransferase Activity

This protocol is adapted from the methods used to characterize the trifunctional N-methyltransferase in Limonium latifolium.[4]

Objective: To quantify the activity of the N-methyltransferase enzyme by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]methionine into the methyl acceptor substrates (β-alanine, N-methyl-β-alanine, or N,N-dimethyl-beta-alanine).

Materials:

-

Enzyme preparation (e.g., purified NMTase or crude leaf extract)

-

0.1 M Tris-HCl buffer (pH 8.0)

-

2 mM Dithiothreitol (DTT)

-

10 mM methyl acceptor substrate (β-alanine, N-methyl-β-alanine, or N,N-dimethyl-beta-alanine)

-

100 µM S-adenosyl-L-methionine (Ado-Met or SAM)

-

S-Adenosyl-L-[methyl-3H]Met (specific activity, e.g., 82 Ci/mmol)

-

10% (w/v) Trichloroacetic acid (TCA) containing 1 mM of the respective methylated product as an unlabeled carrier

-

Amberlite XAD-4 resin

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL total volume, combine:

-

54 µL of enzyme preparation

-

10 µL of 1 M Tris-HCl (pH 8.0)

-

1 µL of 200 mM DTT

-

10 µL of 100 mM methyl acceptor

-

10 µL of 1 mM Ado-Met

-

A specific amount of S-Adenosyl-L-[methyl-3H]Met (e.g., 200 nCi)

-

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 10% TCA containing the unlabeled methylated product.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Apply the supernatant to a small column containing Amberlite XAD-4 resin to separate the radiolabeled methylated product from the unreacted S-Adenosyl-L-[methyl-3H]Met.

-

Elute the methylated product with water.

-

Collect the eluate in a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time.

Purification of Trifunctional N-Methyltransferase

The following is a summary of the purification protocol for the trifunctional N-methyltransferase from Limonium latifolium leaves.[1]

Workflow:

-

Crude Extract Preparation: Homogenize fresh leaves in an extraction buffer.

-

Polyethylene Glycol (PEG) Precipitation: Fractionally precipitate proteins using PEG.

-

Heat Treatment: Heat the sample to denature and remove thermolabile proteins.

-

Anion-Exchange Chromatography: Separate proteins based on their net negative charge.

-

Gel Filtration Chromatography: Separate proteins based on their size.

-

Native Polyacrylamide Gel Electrophoresis (PAGE): Separate proteins in their native state.

-

Substrate Affinity Chromatography (x2): Utilize two rounds of affinity chromatography with a substrate analog to specifically bind and purify the N-methyltransferase.

This multi-step process resulted in an approximately 1,890-fold purification of the enzyme.[1]

Signaling Pathways and Logical Relationships

The known biological context of N,N-dimethyl-beta-alanine is as an intermediate in a linear metabolic pathway. There is currently no evidence to suggest its involvement in complex signaling cascades.

Caption: Biosynthesis of β-alanine betaine from β-alanine.

Degradation

Currently, there is no specific information available in the scientific literature regarding the degradation pathway of N,N-dimethyl-beta-alanine. It is plausible that it could be demethylated, potentially reversing the biosynthetic steps, or catabolized through other unknown enzymatic reactions. Further research is required to elucidate the metabolic fate of this compound.

Broader Biological Roles and Future Directions

While the role of N,N-dimethyl-beta-alanine as an intermediate in β-alanine betaine synthesis in Plumbaginaceae is well-established, its presence and function in other organisms remain an open question. Metabolomic studies in a wider range of species, particularly those known to accumulate other betaines or respond to osmotic stress, may reveal a broader distribution of this metabolite.

Future research should focus on:

-

Screening for the presence of N,N-dimethyl-beta-alanine in various organisms, including marine invertebrates, algae, and bacteria, which are known to produce a diverse array of methylated compounds.

-

Investigating potential degradation pathways for N,N-dimethyl-beta-alanine to understand its metabolic turnover.

-

Exploring any potential signaling roles of N,N-dimethyl-beta-alanine, although no such function has been identified to date.

-

Characterizing N-methyltransferases from other organisms to determine their substrate specificity and whether they can synthesize N,N-dimethyl-beta-alanine.

Conclusion

N,N-dimethyl-beta-alanine is a metabolite with a clearly defined but currently narrow biological role as an intermediate in the synthesis of the osmoprotectant β-alanine betaine in certain stress-tolerant plants. The trifunctional N-methyltransferase responsible for its synthesis has been well-characterized, providing valuable insights into the metabolic engineering of stress tolerance. However, the broader significance of N,N-dimethyl-beta-alanine in biology remains largely unknown. This technical guide summarizes the current state of knowledge and highlights the need for further investigation into the occurrence, metabolism, and potential functions of this methylated amino acid derivative in a wider range of organisms. The detailed protocols and quantitative data provided herein serve as a foundation for researchers and drug development professionals to explore this intriguing metabolite further.

References

- 1. Substrate specificity of mammalian N-terminal α-amino methyltransferase NRMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN113548977A - Process for producing N-methyl-beta-alanine derivative - Google Patents [patents.google.com]

- 5. α‐N‐Methyltransferase regiospecificity is mediated by proximal, redundant enzyme–substrate interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-(Dimethylamino)propanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Dimethylamino)propanoic acid, also known as N,N-Dimethyl-β-alanine. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, qualitative solubility predictions in a range of common organic solvents, and a detailed experimental protocol for determining its solubility.

Introduction to this compound

This compound is a β-amino acid derivative with a tertiary amine and a carboxylic acid functional group.[1] This structure is crucial as it allows the molecule to exist as a zwitterion, a molecule with both a positive and a negative electrical charge, though the overall molecule is neutral. The proton from the carboxylic acid group is transferred to the lone pair of electrons on the nitrogen atom of the tertiary amine, forming a carboxylate anion and a quaternary ammonium (B1175870) cation within the same molecule. This zwitterionic nature is the primary determinant of its physical properties, including its solubility profile.

The hydrochloride salt of this compound is also commonly used. In this form, the tertiary amine is protonated by the hydrogen from hydrochloric acid, resulting in a positively charged ammonium group and a chloride counter-ion.

Predicted Solubility in Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane (B92381) | Non-polar | Insoluble | The non-polar nature of hexane cannot overcome the strong ionic interactions of the zwitterionic this compound. |

| Toluene (B28343) | Non-polar | Insoluble | Similar to hexane, the aromatic yet non-polar character of toluene is insufficient to dissolve the polar zwitterion. |

| Diethyl Ether | Polar Aprotic | Sparingly Soluble to Insoluble | While possessing a dipole moment, diethyl ether is a poor hydrogen bond donor and acceptor, limiting its ability to solvate the charged ends of the zwitterion. |

| Ethyl Acetate (B1210297) | Polar Aprotic | Sparingly Soluble | Ethyl acetate has moderate polarity but lacks the hydrogen-bonding capability to effectively dissolve the zwitterionic structure. |

| Acetone (B3395972) | Polar Aprotic | Soluble | As a more polar aprotic solvent, acetone may show some ability to dissolve this compound, though likely to a limited extent. |

| Ethanol (B145695) | Polar Protic | Soluble | The hydroxyl group of ethanol can engage in hydrogen bonding with the carboxylate and ammonium groups, facilitating dissolution. |

| Methanol | Polar Protic | Soluble | Methanol, being more polar than ethanol, is expected to be a better solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a highly polar aprotic solvent with a large dipole moment, making it capable of solvating both the cationic and anionic centers of the zwitterion. |

Experimental Protocol: Determination of Solubility via the Gravimetric Method

For accurate quantitative solubility data, experimental determination is necessary. The gravimetric method is a straightforward and reliable technique for this purpose.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

-

Vials or flasks with secure caps

-

Oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The temperature should be above the boiling point of the solvent but well below the melting or decomposition point of this compound.

-

Continue heating until a constant weight of the dried solid is achieved.

-

-

Data Analysis:

-

After cooling the vial to room temperature in a desiccator, weigh the vial containing the dried solute.

-

Calculate the mass of the dissolved solid (solute) by subtracting the initial mass of the empty vial from the final mass.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for solubility determination.

Caption: Workflow for determining solubility using the gravimetric method.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is scarce, a strong theoretical understanding of its zwitterionic nature allows for reliable qualitative predictions. For drug development and research applications requiring precise solubility data, the provided gravimetric experimental protocol offers a robust method for its determination. This guide serves as a foundational resource for scientists and researchers working with this compound, enabling informed decisions on solvent selection and formulation development.

References

An In-depth Technical Guide on the Discovery and History of N,N-dimethyl-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-beta-alanine, a tertiary beta-amino acid, holds a unique position at the intersection of natural product biosynthesis and synthetic organic chemistry. While not a proteinogenic amino acid, it serves as a crucial intermediate in the metabolic pathways of certain organisms and as a versatile building block in chemical synthesis. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of N,N-dimethyl-beta-alanine. It details its identification as a key component in the biosynthesis of the osmoprotectant β-alanine betaine (B1666868) in plants and outlines both historical and contemporary synthetic methodologies. This document is intended to be a thorough resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Discovery and History

The history of N,N-dimethyl-beta-alanine is not marked by a singular, celebrated discovery but rather by its gradual emergence in the scientific literature, primarily through the study of plant biochemistry and the systematic exploration of amino acid derivatives.

Identification in Natural Systems

The most significant context for the discovery of N,N-dimethyl-beta-alanine is its role as an intermediate in the biosynthesis of β-alanine betaine, an important osmoprotective compound in certain stress-tolerant plants, particularly within the Plumbaginaceae family. Research into the metabolic pathways of these plants revealed a stepwise N-methylation of β-alanine.

In the late 20th and early 21st centuries, studies on plants like Limonium latifolium elucidated a pathway where β-alanine is sequentially methylated to N-methyl-β-alanine, then to N,N-dimethyl-beta-alanine, and finally to β-alanine betaine. This discovery established a clear biological significance for N,N-dimethyl-beta-alanine as a naturally occurring metabolite.

Early Chemical Synthesis

While a definitive first synthesis paper for N,N-dimethyl-beta-alanine is not readily apparent in the historical chemical literature, its synthesis would have been achievable with the chemical knowledge of the early 20th century. The synthesis of β-amino acids and their N-alkylated derivatives was an active area of research. Two primary routes would have been plausible:

-

Reaction of Dimethylamine (B145610) with β-Propiolactone: The ring-opening of β-propiolactone with amines was a known method for the synthesis of β-amino acids. The reaction of dimethylamine with β-propiolactone would yield N,N-dimethyl-beta-alanine directly.[1][2] This reaction is a nucleophilic addition-elimination at the β-position of the lactone.

-

Michael Addition of Dimethylamine to an Acrylate: The conjugate addition of amines to α,β-unsaturated carbonyl compounds, a reaction now known as the Michael addition, was another established synthetic strategy.[3] The reaction of dimethylamine with methyl acrylate, followed by hydrolysis of the resulting ester, would produce N,N-dimethyl-beta-alanine.[4]

These methods, while not explicitly documented for the initial synthesis of this specific compound, represent the logical synthetic approaches of the era and likely precede its formal identification in natural systems.

Chemical and Physical Properties

N,N-dimethyl-beta-alanine is a tertiary amino acid. Its physical and chemical properties, along with those of its common derivatives, are summarized in the tables below.

Table 1: Physical and Chemical Properties of N,N-dimethyl-beta-alanine and its Derivatives

| Property | N,N-dimethyl-beta-alanine (Free Acid) | N,N-dimethyl-beta-alanine hydrochloride | Methyl 3-(dimethylamino)propanoate (Methyl Ester) |

| CAS Number | 6300-04-5[5] | 14788-12-6[6] | 3853-06-3[4][7] |

| Molecular Formula | C5H11NO2[5] | C5H12ClNO2 | C6H13NO2[7] |

| Molecular Weight | 117.15 g/mol [5] | 153.61 g/mol [6] | 131.17 g/mol [7] |

| Appearance | Solid[6] | White to off-white solid | Colorless liquid[7] |

| Melting Point | Not reported | 186-191 °C[6] | 120.5-121.0 °C[8] |

| Boiling Point | Not reported | Not applicable | 152-154 °C[7] |

| Density | Not reported | Not reported | 0.917 g/mL at 25 °C[7] |

| Refractive Index (n20/D) | Not applicable | Not applicable | 1.418[7] |

| pKa | 8.25 ± 0.28 (Predicted)[8] | Not reported | Not applicable |

| Solubility | Soluble in water | Soluble in water | Not reported |

Biological Significance and Signaling Pathways

The primary biological role of N,N-dimethyl-beta-alanine is as an intermediate in the biosynthesis of β-alanine betaine in plants of the Plumbaginaceae family. This pathway is a key component of their adaptation to high salinity and hypoxic conditions.

The biosynthesis is catalyzed by a single, trifunctional S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase (NMTase). This enzyme sequentially adds three methyl groups from SAM to the amino group of β-alanine.

Caption: Biosynthesis of β-alanine betaine in Plumbaginaceae.

Experimental Protocols

This section provides detailed methodologies for the synthesis and enzymatic assay of N,N-dimethyl-beta-alanine.

Modern Chemical Synthesis: Michael Addition

A common and efficient method for the synthesis of N,N-dimethyl-beta-alanine is the Michael addition of dimethylamine to methyl acrylate, followed by hydrolysis of the ester.

References

- 1. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METHYL 3-(DIMETHYLAMINO)PROPIONATE | 3853-06-3 [chemicalbook.com]

- 5. 3-(Dimethylamino)propanoic acid | C5H11NO2 | CID 239828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Dimethylamino)propionic acid 97 14788-12-6 [sigmaaldrich.com]

- 7. Methyl 3-(dimethylamino)propionate 99 3853-06-3 [sigmaaldrich.com]

- 8. METHYL 3-(DIMETHYLAMINO)PROPIONATE | 3853-06-3 [amp.chemicalbook.com]

Unlocking the Potential of 3-(Dimethylamino)propanoic Acid: A Technical Guide for Novel Research Avenues

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining potential research areas for the underexplored compound, 3-(Dimethylamino)propanoic acid. While direct research on this molecule is limited, its structural similarity to the well-studied β-alanine suggests several promising avenues for investigation in metabolic health, neuroscience, and beyond.

Core Compound Properties

This compound, also known as N,N-dimethyl-β-alanine, is a tertiary amino acid.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C5H11NO2 | [1][2] |

| Molecular Weight | 117.15 g/mol | [1][2] |

| CAS Number | 6300-04-5 | [2][3] |

| Synonyms | N,N-dimethyl-beta-alanine | [2][3] |

| Physical Form | Solid | |

| Melting Point | 186-191 °C (hydrochloride salt) | [4] |

Potential Research Areas & Hypothesized Mechanisms

The primary springboard for investigating this compound lies in its relationship to β-alanine, the rate-limiting precursor to carnosine synthesis.[5] Carnosine is a dipeptide with significant physiological roles, including intracellular pH buffering, antioxidant activity, and neurotransmission.[5][6] The dimethylation at the amino group of this compound could lead to unique pharmacological and metabolic profiles compared to its parent compound.

Carnosine Synthesis and Muscle Physiology

A primary research question is whether this compound can serve as a precursor for a methylated analog of carnosine or if it influences endogenous carnosine levels.

Hypothesized Signaling Pathway: Carnosine Synthesis

Key Research Questions:

-

Does this compound act as a substrate for carnosine synthase?

-

Does it competitively inhibit the uptake of β-alanine via the taurine transporter (TauT)?[5]

-

What are the functional properties of a potential N-methylated carnosine analog?

Neurological and Cognitive Effects

β-alanine supplementation has been shown in animal models to increase brain carnosine levels, which may offer neuroprotection and influence behavior.[7][8] The potential for this compound to cross the blood-brain barrier and exert effects on the central nervous system is a compelling area of inquiry.

Hypothesized Signaling Pathway: Neuroprotection

Key Research Questions:

-

Can this compound cross the blood-brain barrier?

-

Does it influence levels of brain-derived neurotrophic factor (BDNF) or markers of neuroinflammation?[8]

-

Could it modulate neurotransmitter systems, similar to other amino acid derivatives?

Metabolic Regulation

The propionate (B1217596) moiety of the molecule suggests a potential role in metabolic regulation, as propionic acid itself is known to influence glucose and lipid metabolism.[9]

Key Research Questions:

-

How is this compound metabolized in vivo?

-

Does it affect pathways involved in gluconeogenesis or lipogenesis?

-

Could it serve as a substrate for enzymes involved in amino acid or fatty acid metabolism?

Proposed Experimental Protocols

The following are proposed high-level experimental workflows for investigating the key research questions.

In Vitro Assessment of Carnosine Synthesis

Objective: To determine if this compound is a substrate for carnosine synthase and its effect on β-alanine uptake.

Workflow Diagram

Methodology:

-

Cell Culture: C2C12 mouse myoblasts will be cultured and differentiated into myotubes.

-

Treatment: Differentiated myotubes will be incubated with equimolar concentrations of β-alanine, this compound, or a combination of both.

-

Uptake Assay: To assess competitive inhibition, uptake of radiolabeled β-alanine will be measured in the presence and absence of this compound.

-

Enzyme Activity and Metabolite Analysis: Cell lysates will be prepared and analyzed by HPLC-MS/MS to quantify intracellular levels of β-alanine, carnosine, and to screen for the presence of a methylated carnosine analog.[10]

Animal Models for Pharmacokinetics and Neurological Effects

Objective: To determine the pharmacokinetic profile of this compound and its effects on cognitive function in a rodent model.

Workflow Diagram

References

- 1. This compound | C5H11NO2 | CID 239828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Dimethylamino)propanoicacid | 6300-04-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 3-(Dimethylamino)propionic acid 97 14788-12-6 [sigmaaldrich.com]

- 5. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. canada.ca [canada.ca]

- 7. maze.conductscience.com [maze.conductscience.com]

- 8. The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta-methylamino-L-alanine analysis by liquid chromatography tandem mass spectrometry with iTRAQ as the derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preparation of 3-(Dimethylamino)propanoic Acid and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(dimethylamino)propanoic acid and its hydrochloride salt, targeting professionals in research and drug development. The document details the prevalent synthetic methodologies, experimental protocols, and quantitative data to facilitate reproducible and efficient laboratory preparation.

Introduction

This compound, also known as N,N-dimethyl-β-alanine, and its hydrochloride salt are valuable building blocks in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The presence of both a tertiary amine and a carboxylic acid functionality makes it a versatile precursor for a variety of chemical transformations. This guide will focus on the most common and practical synthetic routes, providing detailed procedural information and characterization data.

Synthetic Pathways

The preparation of this compound is primarily achieved through the aza-Michael addition of dimethylamine (B145610) to an acrylic acid precursor. This reaction is favored for its atom economy and straightforward execution. The resulting free base can then be converted to its hydrochloride salt for improved stability and handling.

Synthesis of this compound via Aza-Michael Addition

The core of the synthesis involves the conjugate addition of dimethylamine to acrylic acid. This reaction is typically carried out in a suitable solvent and may employ a polymerization inhibitor to prevent the unwanted polymerization of acrylic acid.

Caption: Aza-Michael addition of dimethylamine to acrylic acid.

Formation of this compound Hydrochloride

The hydrochloride salt is readily prepared by treating the free base with hydrochloric acid. This is a standard acid-base reaction that results in the protonation of the tertiary amine.

Caption: Formation of the hydrochloride salt.

Preparation of this compound Free Base from its Hydrochloride Salt

The free base can be liberated from its hydrochloride salt by neutralization with a suitable base, such as sodium bicarbonate or sodium hydroxide (B78521). This process is essential when the free amine is required for subsequent reactions.

Caption: Liberation of the free base from its hydrochloride salt.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and interconversion of this compound and its hydrochloride salt.

Synthesis of this compound

Materials:

-

Acrylic Acid

-

Dimethylamine (aqueous solution, e.g., 40%)

-

Methanol (or other suitable solvent)

-

Polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acrylic acid (1.0 equivalent) and methanol.

-

Add a catalytic amount of a polymerization inhibitor (e.g., 200 ppm of MEHQ).

-

Purge the flask with an inert gas, such as nitrogen, for approximately 15 minutes.

-

Slowly add an aqueous solution of dimethylamine (1.1 equivalents) to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent and any excess dimethylamine under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

Preparation of this compound Hydrochloride

Materials:

-

This compound (free base)

-

Hydrochloric Acid (concentrated or as a solution in a suitable solvent like diethyl ether)

-

Anhydrous diethyl ether (or other suitable non-polar solvent)

Procedure:

-

Dissolve the crude or purified this compound in a minimal amount of a suitable solvent in which the hydrochloride salt is insoluble, such as anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid with stirring. This can be added as a concentrated aqueous solution or as a solution in a compatible organic solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Preparation of this compound Free Base from Hydrochloride Salt

Materials:

-

This compound Hydrochloride

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

-

Water

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve the this compound hydrochloride in water.

-

Cool the solution in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the evolution of gas (if using bicarbonate) ceases and the pH of the solution is neutral or slightly basic (pH 7-8).[1]

-

Extract the aqueous solution multiple times with a suitable organic solvent.

-